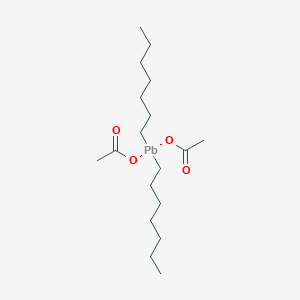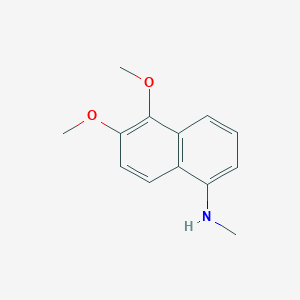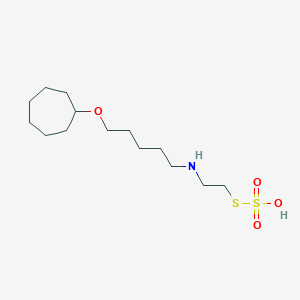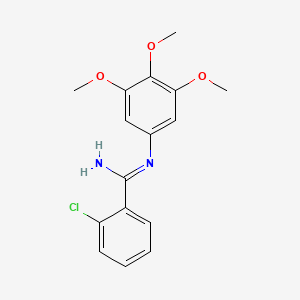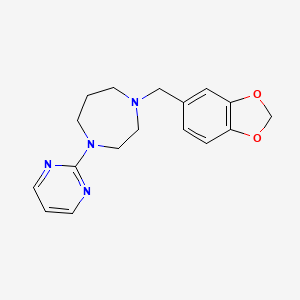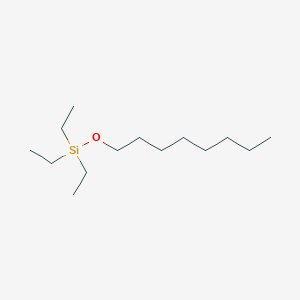
1-Triethylsilyloxyoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Triethylsilyloxyoctane is an organosilicon compound with the molecular formula C₁₄H₃₂OSi. It is characterized by the presence of a silicon atom bonded to an oxygen atom, which is further connected to an octane chain. This compound is part of the broader class of silanes, which are known for their versatility in organic synthesis and industrial applications .
準備方法
1-Triethylsilyloxyoctane can be synthesized through various methods. One common synthetic route involves the reaction of octanol with triethylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane . The general reaction scheme is as follows:
Octanol+Triethylchlorosilane→this compound+Hydrochloric Acid
Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
1-Triethylsilyloxyoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can act as a hydride donor in reduction reactions, often using reagents like lithium aluminum hydride.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanols, while reduction with lithium aluminum hydride produces silanes .
科学的研究の応用
1-Triethylsilyloxyoctane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: This compound is used in the modification of biomolecules to enhance their stability and solubility.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
作用機序
The mechanism of action of 1-Triethylsilyloxyoctane involves its ability to form stable silicon-oxygen bonds. This stability is due to the strong affinity of silicon for oxygen, which makes the compound resistant to hydrolysis and oxidation under mild conditions. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it acts as a protecting group by temporarily masking reactive hydroxyl groups .
類似化合物との比較
1-Triethylsilyloxyoctane can be compared with other similar compounds such as:
Trimethylsilyl compounds: These have three methyl groups attached to the silicon atom instead of ethyl groups. They are often used for similar purposes but may differ in reactivity and stability.
Triisopropylsilyl compounds: These have three isopropyl groups attached to the silicon atom.
The uniqueness of this compound lies in its balance between steric protection and ease of removal, making it a versatile reagent in various chemical processes .
特性
CAS番号 |
17957-36-7 |
|---|---|
分子式 |
C14H32OSi |
分子量 |
244.49 g/mol |
IUPAC名 |
triethyl(octoxy)silane |
InChI |
InChI=1S/C14H32OSi/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-14H2,1-4H3 |
InChIキー |
IJXDEDZSOMNZCW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCO[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


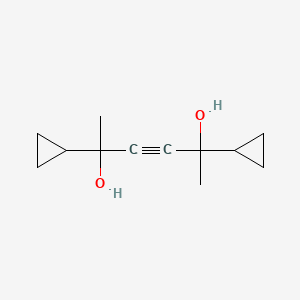

![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)
![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)
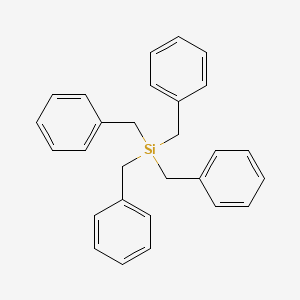
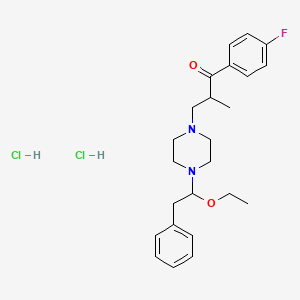
![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)
![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)
